molecular formula C16H18O3 B8160091 6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B8160091
M. Wt: 258.31 g/mol
InChI Key: UWRUKWPIIYGIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Ethoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Ethoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of a suitable indene derivative with a cyclohexanone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6’-Ethoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6’-Ethoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 6’-Ethoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

6-ethoxyspiro[3H-indene-2,4'-cyclohexane]-1,1'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-19-13-4-3-11-10-16(15(18)14(11)9-13)7-5-12(17)6-8-16/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRUKWPIIYGIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CC3(C2=O)CCC(=O)CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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